molecular formula C21H19N3O2S B2941577 N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021260-42-3

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2941577
CAS No.: 1021260-42-3
M. Wt: 377.46
InChI Key: JPSXSBXJGYODPE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of pantothenate and, consequently, coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate and coenzyme A biosynthesis pathway . This disruption leads to a decrease in the levels of coenzyme A, a crucial cofactor in numerous enzymatic reactions, including the Krebs cycle and fatty acid metabolism. The downstream effects include a disruption in energy production and other metabolic processes that rely on these pathways.

Result of Action

The compound has shown promising activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . It selectively inhibits Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria, suggesting a specific action against this pathogen .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives:

This compound’s unique structure and diverse biological activities make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-14-6-4-5-7-17(14)22-20(25)19-13-27-21-23-18(12-24(19)21)15-8-10-16(26-2)11-9-15/h4-13H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXSBXJGYODPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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